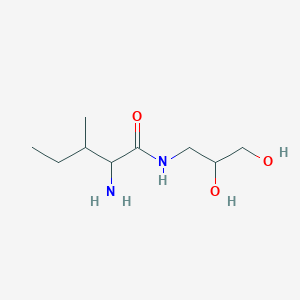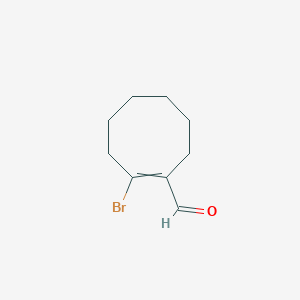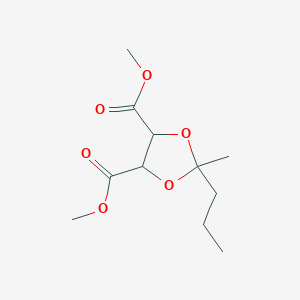
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is a compound that features a boronic acid group attached to an indole ring, which is further substituted with a tert-butyldimethylsilyl group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like dimethylformamide . The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The indole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative .
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications . The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tert-butyldimethylsilyl)-1H-indol-5-ylboronic acid
- 1-(Tert-butyldimethylsilyl)-1H-indol-2-ylboronic acid
Uniqueness
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is unique due to the presence of both the tert-butyldimethylsilyl group and the chlorine atom on the indole ring. This combination of substituents provides distinct reactivity and stability compared to other boronic acid derivatives .
Eigenschaften
Molekularformel |
C14H21BClNO2Si |
|---|---|
Molekulargewicht |
309.67 g/mol |
IUPAC-Name |
[1-[tert-butyl(dimethyl)silyl]-7-chloroindol-3-yl]boronic acid |
InChI |
InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3 |
InChI-Schlüssel |
UXXBYEMVLHIBCI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C2=C1C=CC=C2Cl)[Si](C)(C)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)






![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)


![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)


